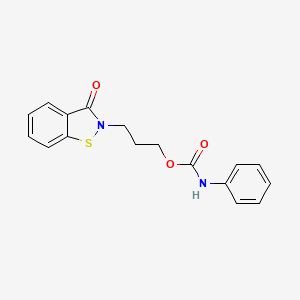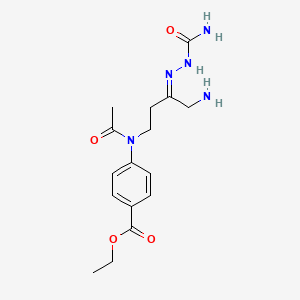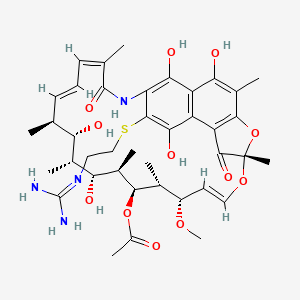
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antimicrobial properties, particularly against Gram-positive bacteria and some Gram-negative bacteria . This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves several steps. One common method includes the reaction of rifamycin S with N-bis-hydroxymethyl-amine to form rifamycin oxazine, which is then opened by 1-amino-4-methyl piperazine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its antimicrobial properties.
Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with altered antimicrobial properties. These derivatives can be tailored for specific applications in medicine and industry .
Wissenschaftliche Forschungsanwendungen
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Wirkmechanismus
The mechanism of action of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The compound targets the β-subunit of the RNA polymerase, leading to the formation of a stable complex that halts the transcription process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in combination therapies for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is unique due to its specific molecular modifications, which enhance its antimicrobial properties and reduce the likelihood of resistance development. Its ability to form stable complexes with bacterial RNA polymerase makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Eigenschaften
CAS-Nummer |
15299-46-4 |
|---|---|
Molekularformel |
C40H54N4O12S |
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[2-(diaminomethylideneamino)ethylsulfanyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N4O12S/c1-17-11-10-12-18(2)38(52)44-28-32(49)26-25(33(50)36(28)57-16-14-43-39(41)42)27-35(22(6)31(26)48)56-40(8,37(27)51)54-15-13-24(53-9)19(3)34(55-23(7)45)21(5)30(47)20(4)29(17)46/h10-13,15,17,19-21,24,29-30,34,46-50H,14,16H2,1-9H3,(H,44,52)(H4,41,42,43)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,40-/m0/s1 |
InChI-Schlüssel |
JANVVCQPABHELP-ZLOQRVKUSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




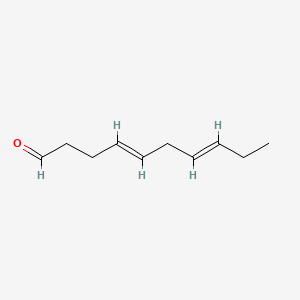
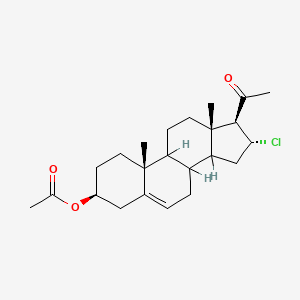
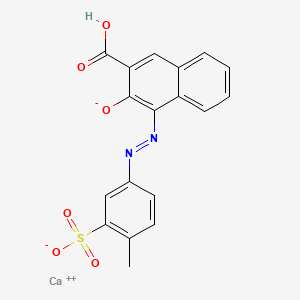
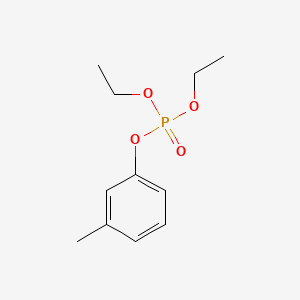

![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
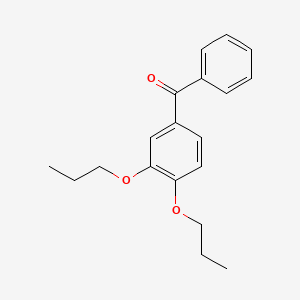
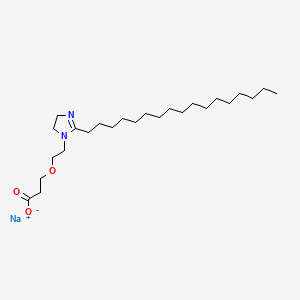
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

